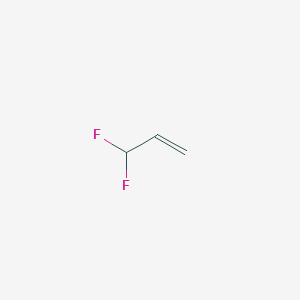

3,3-Difluoroprop-1-ene

Descripción general

Descripción

3,3-Difluoroprop-1-ene is an organic compound with the molecular formula C₃H₄F₂. It is a fluorinated derivative of propene, characterized by the presence of two fluorine atoms attached to the third carbon atom in the propene chain. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,3-Difluoroprop-1-ene can be synthesized through several methods. One common approach involves the reaction of acrolein with hydrogen fluoride in the presence of a catalyst. Another method includes the dehydrohalogenation of 3-bromo-3,3-difluoropropane using a strong base such as potassium tert-butoxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes typically use fluorine gas or hydrogen fluoride as fluorinating agents, with appropriate safety measures due to the highly reactive nature of these chemicals .

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Difluoroprop-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Polymerization: Under certain conditions, this compound can polymerize to form polyfluorinated materials.

Common Reagents and Conditions:

Nucleophiles: Such as sodium methoxide or potassium hydroxide for substitution reactions.

Electrophiles: Such as bromine or chlorine for addition reactions.

Catalysts: Such as palladium or nickel catalysts for polymerization reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted propene derivatives can be formed.

Addition Products: Halogenated or hydrogenated derivatives of this compound.

Polymerization Products:

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The molecular formula for 3,3-difluoroprop-1-ene is C₃H₄F₂. The compound exhibits notable reactivity due to the presence of the double bond and the electronegative fluorine atoms, which can participate in various chemical transformations. The compound can act as an electrophile in reactions with nucleophiles, facilitating the formation of diverse organic compounds.

Organic Synthesis

This compound is utilized as a building block in organic chemistry. Its unique reactivity allows for the synthesis of various fluorinated compounds that are essential in pharmaceuticals and agrochemicals. For example, it can be used to generate difluoroacrylamides and difluoroalkenes through elimination reactions with amines or indoles, respectively.

Pharmaceutical Development

The compound is being explored for its potential use in drug development. Its fluorinated structure enhances metabolic stability and bioavailability, making it an attractive candidate for targeting inflammatory diseases and infections . Research has indicated that this compound can interact with biological systems, influencing enzyme activity and cellular processes.

Materials Science

In materials science, this compound is investigated for its role in producing fluorinated polymers. These materials exhibit high thermal stability and electrical insulating properties, making them suitable for applications in electronics and aerospace industries.

Case Study 1: Synthesis of Fluorinated Polymers

Research has demonstrated the use of this compound as a precursor for synthesizing fluorinated polymers. These polymers are characterized by their enhanced chemical resistance and durability under extreme conditions. The polymerization process typically involves radical or ionic mechanisms that leverage the unique reactivity of the difluoropropene structure.

Studies have shown that this compound interacts with enzymes involved in biosynthetic pathways. This interaction suggests potential applications in biochemical research where understanding enzyme mechanisms is crucial. The compound's ability to influence gene expression and cellular metabolism highlights its importance in pharmacological studies.

Mecanismo De Acción

The mechanism of action of 3,3-difluoroprop-1-ene involves its reactivity towards various nucleophiles and electrophiles. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparación Con Compuestos Similares

3-Bromo-3,3-difluoropropene: Similar in structure but contains a bromine atom instead of a hydrogen atom on the third carbon.

1,1-Difluoropropene: A positional isomer with fluorine atoms on the first carbon instead of the third.

3,3,3-Trifluoropropene: Contains an additional fluorine atom compared to 3,3-difluoroprop-1-ene.

Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of specialized fluorinated compounds and materials .

Actividad Biológica

3,3-Difluoroprop-1-ene (C₃H₄F₂) is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structure, characterized by two fluorine atoms attached to the third carbon of a propene chain, contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through several methods:

- Reaction of Acrolein with Hydrogen Fluoride : This method utilizes a catalyst to facilitate the reaction.

- Dehydrohalogenation of 3-Bromo-3,3-difluoropropane : This approach employs a strong base such as potassium tert-butoxide.

The compound exhibits various chemical reaction types, including substitution and addition reactions, which are essential for its biological interactions.

The biological activity of this compound is largely attributed to its electrophilic nature due to the presence of fluorine atoms. This increases its reactivity towards nucleophiles and electrophiles, allowing it to participate in diverse biochemical pathways. The specific molecular targets and pathways depend on the conditions under which it reacts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study investigating various difluoroalkenes, it was found that compounds with similar structures showed significant activity against bacterial strains. The mechanism involves disruption of microbial membrane integrity, making it a candidate for developing new antimicrobial agents.

Neuropharmacological Effects

Fluorinated compounds like this compound are being investigated for their effects on neurotransmitter systems. A related study on difluoro-substituted compounds indicated their potential as inhibitors of aminotransferases involved in neurotransmitter metabolism. These findings suggest that this compound may influence neurochemical pathways and could be further explored for neurological applications .

Case Studies

Several studies have highlighted the biological implications of fluorinated compounds similar to this compound:

Propiedades

IUPAC Name |

3,3-difluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2/c1-2-3(4)5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMFHKJRHRUGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503615 | |

| Record name | 3,3-Difluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-62-6 | |

| Record name | 3,3-Difluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.